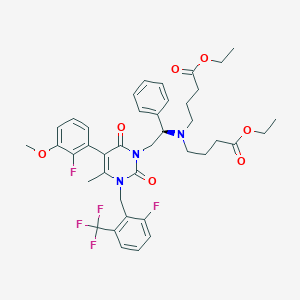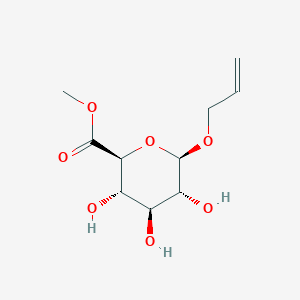![molecular formula C14H13NO2S B15204000 4-Amino-4'-(methylsulfanyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15204000.png)
4-Amino-4'-(methylsulfanyl)[1,1'-biphenyl]-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-4’-(methylsulfanyl)[1,1’-biphenyl]-3-carboxylic acid is an organic compound that features a biphenyl core with an amino group, a methylsulfanyl group, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4’-(methylsulfanyl)[1,1’-biphenyl]-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the nucleophilic aromatic substitution reaction, where an aryl halide is reacted with a nucleophile under specific conditions . The reaction conditions often require the presence of electron-withdrawing groups to activate the aryl halide and strong basic nucleophiles to facilitate the substitution .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques that ensure high yield and purity. These methods often employ recyclable chiral auxiliaries and metal catalysts to streamline the process and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-4’-(methylsulfanyl)[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of the carboxylic acid group produces alcohols .
Aplicaciones Científicas De Investigación
4-Amino-4’-(methylsulfanyl)[1,1’-biphenyl]-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and specialty chemicals
Mecanismo De Acción
The mechanism by which 4-Amino-4’-(methylsulfanyl)[1,1’-biphenyl]-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, the amino group can form hydrogen bonds with biological targets, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Aminobiphenyl: An amine derivative of biphenyl with similar structural features but lacking the methylsulfanyl and carboxylic acid groups.
4-Amino-6-chloro-1,3-benzenedisulfonamide: A compound with an amino group and sulfonamide groups, used in different applications.
Uniqueness
4-Amino-4’-(methylsulfanyl)[1,1’-biphenyl]-3-carboxylic acid is unique due to the presence of the methylsulfanyl and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activity compared to similar compounds .
Propiedades
Fórmula molecular |
C14H13NO2S |
|---|---|
Peso molecular |
259.33 g/mol |
Nombre IUPAC |
2-amino-5-(4-methylsulfanylphenyl)benzoic acid |
InChI |
InChI=1S/C14H13NO2S/c1-18-11-5-2-9(3-6-11)10-4-7-13(15)12(8-10)14(16)17/h2-8H,15H2,1H3,(H,16,17) |
Clave InChI |
XQHZCOYWDNCOAB-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=C(C=C1)C2=CC(=C(C=C2)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(Methylthio)benzo[d]oxazol-2-amine](/img/structure/B15203920.png)
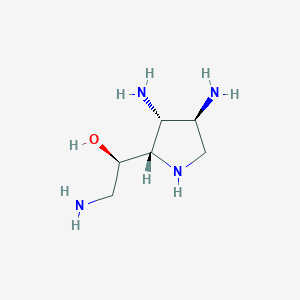
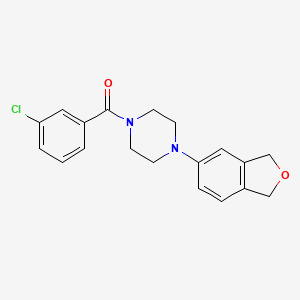
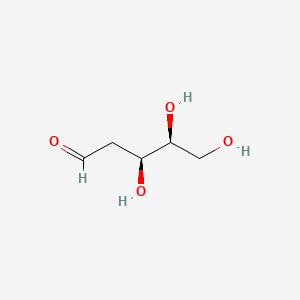


![Ethyl 6,6-dimethyl-3-(4-(trifluoromethyl)benzamido)-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate](/img/structure/B15203951.png)

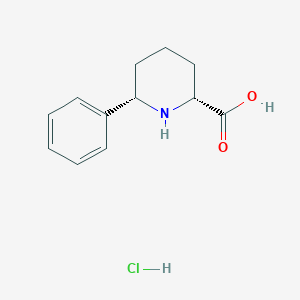
![2-[3-(Trifluoromethyl)phenyl]acetamidoxime](/img/structure/B15203991.png)

![2'-(Pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B15204003.png)
